molecular formula C6H7BrN2O3S B7968685 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B7968685
M. Wt: 267.10 g/mol
InChI Key: QXSYMXDJTNSVCR-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, methoxy, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methoxy-2-(methylsulfonyl)pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(methylsulfonyl)pyrimidine: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    5-Bromo-2-methoxypyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy and methylsulfonyl groups can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

5-bromo-4-methoxy-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3S/c1-12-5-4(7)3-8-6(9-5)13(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYMXDJTNSVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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